1-(4-Bromophenyl)-5-methyl-1H-pyrazole CAS number 187998-44-3
1-(4-Bromophenyl)-5-methyl-1H-pyrazole CAS number 187998-44-3
An In-Depth Technical Guide to 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-44-3): Synthesis, Properties, and Applications
Foreword for the Researcher
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical entity 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , identified by CAS Number 187998-44-3 . It is crucial to note that while the common name "1-(4-Bromophenyl)-5-methyl-1H-pyrazole" is often used, the specified CAS number definitively corresponds to the derivative bearing a carboxylic acid group at the 4-position of the pyrazole ring. This guide will focus on this specific, highly valuable molecule, elucidating its synthesis, properties, and pivotal role as a versatile intermediate.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacological and pharmacokinetic properties.[1] This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to utilize this compound to its fullest potential in their discovery and development pipelines.
Molecular Profile and Physicochemical Properties
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a stable, crystalline solid at room temperature.[2] Its structure is characterized by three key functional domains:
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The 1,5-Disubstituted Pyrazole Core: A five-membered aromatic heterocycle that acts as a robust and metabolically stable scaffold.
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The 4-Bromophenyl Group at N1: This moiety provides a site for potential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences the molecule's lipophilicity and electronic properties, which can be critical for target engagement.
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The Carboxylic Acid at C4: A highly versatile functional handle that allows for straightforward derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR).
A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| CAS Number | 187998-44-3 | [2] |
| Molecular Formula | C₁₁H₉BrN₂O₂ | [2] |
| Molecular Weight | 281.11 g/mol | [2] |
| Appearance | Pale yellow powder | [2] |
| Melting Point | 216 - 218 °C | [2] |
| Purity | ≥ 99% (by HPLC) | [2] |
| PubChem CID | 2769586 | [2][3] |
| SMILES | CC1=C(C(=O)O)C=NN1C2=CC=C(Br)C=C2 | [3] |
| InChIKey | XHUOEOFQYJPQOZ-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The construction of the 1,5-disubstituted pyrazole ring is most effectively achieved via the Knorr pyrazole synthesis, a classic and reliable acid-catalyzed condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][4]
Retrosynthetic Strategy and Precursor Selection
A logical retrosynthetic disconnection of the target molecule breaks the pyrazole ring, identifying (4-bromophenyl)hydrazine and a 1,3-dicarbonyl synthon with the requisite methyl and carboxylate functionalities as the key starting materials.
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Precursor 1: (4-bromophenyl)hydrazine: This starting material can be synthesized from 4-bromoaniline. The standard procedure involves diazotization of the aniline with sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt, typically with sodium sulfite or tin(II) chloride.[5][6] Careful control of temperature during diazotization is critical to prevent side reactions.
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Precursor 2: Ethyl 2-(ethoxymethylene)-3-oxobutanoate: This is an ideal 1,3-dicarbonyl equivalent. It already contains the methyl ketone and the masked aldehyde (as an enol ether) necessary for the cyclization, along with an ethyl ester group that can be hydrolyzed to the final carboxylic acid post-cyclization.
Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process: the Knorr cyclocondensation followed by saponification.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Knorr Cyclocondensation & Saponification
This protocol is a representative methodology based on established chemical principles. Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
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Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-bromophenyl)hydrazine (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of hydrazine).
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Addition of Dicarbonyl: While stirring, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) to the solution.
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Catalysis: Add glacial acetic acid (0.1 eq) to catalyze the reaction.
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Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The crude product may precipitate. If not, add cold water to induce precipitation.
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Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol or hexane to remove impurities, and dry in vacuo. The crude ester is often of sufficient purity for the next step.
Causality Behind Choices:
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Ethanol as Solvent: It is an excellent solvent for both reactants and is easily removed.
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Acetic Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[4]
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Slight Excess of Dicarbonyl: This ensures the complete consumption of the more valuable hydrazine precursor.
Step 2: Saponification to the Final Product
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Hydrolysis: Suspend the crude ethyl ester from Step 1 in a 2M aqueous solution of sodium hydroxide (NaOH) (2-3 eq).
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Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, until the solid has fully dissolved and TLC analysis indicates the disappearance of the starting ester.
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Acidification: Cool the reaction mixture in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A thick precipitate of the carboxylic acid will form.
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Isolation: Collect the solid product by vacuum filtration.
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Purification: Wash the filter cake thoroughly with deionized water to remove inorganic salts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required. Dry the final product under vacuum at 40-50 °C.
Applications in Drug Discovery and Agrochemicals
The title compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate or building block. Its utility stems from the strategic placement of its functional groups.
Pharmaceutical Intermediate
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory, analgesic, anticancer, and antibacterial agents.[1][7] This compound serves as an ideal starting point for building libraries of novel chemical entities. The carboxylic acid is a key anchor point for derivatization.
Workflow: Amide Library Synthesis A common application is the synthesis of an amide library to probe the SAR of the C4 position. This is a self-validating system where the successful formation of the amide bond can be easily confirmed by analytical techniques.
Caption: Standard workflow for amide library synthesis from the title compound.
Protocol: General Amide Coupling
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Activation: Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
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Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM.
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Coupling: Cool the amine solution to 0 °C and add the activated acyl chloride solution from Step 1 dropwise.
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Reaction: Allow the reaction to stir at room temperature overnight.
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Work-up & Purification: Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Agrochemical Precursor
The compound is also utilized in the development of agrochemicals, serving as a precursor for novel herbicides and fungicides.[2] The pyrazole motif is present in several commercial pesticides, and the bromophenyl group can enhance bioactivity and modulate environmental persistence.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific MSDS for this exact compound is not widely available, data from structurally similar compounds and general chemical safety principles should be strictly followed. The related compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole is classified as harmful if swallowed, a skin irritant, and capable of causing serious eye damage.[8]
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
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Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. Prevent all personal contact, including inhalation.[9]
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Fire Safety: Keep away from ignition sources. Use extinguishing media appropriate for the surrounding fire; the compound itself is a solid with a high flash point.[9][10]
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Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-44-3) is a strategically designed chemical intermediate of significant value to the scientific community. Its robust and readily accessible synthesis, combined with a highly versatile carboxylic acid handle, makes it an indispensable tool for generating novel molecular entities. For researchers in pharmaceutical and agrochemical development, a thorough understanding of this compound's properties and reaction pathways provides a reliable and efficient route to innovation and discovery.
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